molecular formula C9H11BrN2O2 B13536040 2-(4-Bromo-2-nitrophenyl)propan-2-amine

2-(4-Bromo-2-nitrophenyl)propan-2-amine

Katalognummer: B13536040
Molekulargewicht: 259.10 g/mol
InChI-Schlüssel: GSHKQBFNOKVRQG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Bromo-2-nitrophenyl)propan-2-amine is an organic compound with the molecular formula C9H11BrN2O2. It is characterized by the presence of a bromine atom and a nitro group attached to a phenyl ring, which is further connected to a propan-2-amine moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-nitrophenyl)propan-2-amine typically involves the nitration of 4-bromoacetophenone followed by reductive amination. The nitration process introduces a nitro group to the phenyl ring, and the subsequent reductive amination converts the ketone group to an amine. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid for nitration, followed by hydrogenation in the presence of a suitable catalyst for the reductive amination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and hydrogenation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Safety measures are crucial due to the hazardous nature of the reagents involved.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Bromo-2-nitrophenyl)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and metal catalysts.

    Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is often used.

    Substitution: Nucleophiles such as sodium azide or potassium cyanide can be employed.

Major Products Formed

    Oxidation: Formation of 2-(4-Amino-2-nitrophenyl)propan-2-amine.

    Reduction: Formation of 2-(4-Bromo-2-aminophenyl)propan-2-amine.

    Substitution: Formation of various substituted phenylpropan-2-amines.

Wissenschaftliche Forschungsanwendungen

2-(4-Bromo-2-nitrophenyl)propan-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(4-Bromo-2-nitrophenyl)propan-2-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine atom may facilitate binding to specific enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(4-Chloro-2-nitrophenyl)propan-2-amine
  • 2-(4-Fluoro-2-nitrophenyl)propan-2-amine
  • 2-(4-Iodo-2-nitrophenyl)propan-2-amine

Uniqueness

2-(4-Bromo-2-nitrophenyl)propan-2-amine is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets.

Eigenschaften

Molekularformel

C9H11BrN2O2

Molekulargewicht

259.10 g/mol

IUPAC-Name

2-(4-bromo-2-nitrophenyl)propan-2-amine

InChI

InChI=1S/C9H11BrN2O2/c1-9(2,11)7-4-3-6(10)5-8(7)12(13)14/h3-5H,11H2,1-2H3

InChI-Schlüssel

GSHKQBFNOKVRQG-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C1=C(C=C(C=C1)Br)[N+](=O)[O-])N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.